Zolantidine dimaleate
Overview
Description
Zolantidine dimaleate is a potent, selective, and brain-penetrating histamine H2 receptor antagonist. It is known for its ability to cross the blood-brain barrier and exert central effects. The compound is primarily used in scientific research to study the role of histamine H2 receptors in various physiological and pathological processes .
Scientific Research Applications
Zolantidine dimaleate has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the reactivity and binding properties of histamine H2 receptors.
Biology: Helps in understanding the role of histamine H2 receptors in various biological processes, including gastric acid secretion and immune response.
Medicine: Investigated for its potential therapeutic effects in conditions like peptic ulcers and allergic reactions.
Industry: Utilized in the development of new histamine H2 receptor antagonists and related compounds .
Mechanism of Action
Target of Action
Zolantidine dimaleate is a potent, selective, and brain-penetrating antagonist of the histamine H2 receptor . The histamine H2 receptor is a protein that is primarily found in the stomach lining and acts as a target for histamine to stimulate the secretion of gastric acid.
Mode of Action
As an antagonist of the histamine H2 receptor, this compound binds to these receptors and blocks the action of histamine . This prevents the secretion of gastric acid, which is normally stimulated by histamine’s interaction with the H2 receptors.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the gastric acid secretion pathway . By blocking the histamine H2 receptors, this compound inhibits the production of gastric acid, thereby reducing acidity in the stomach .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it can be readily absorbed and distributed in the body. Its ability to cross the blood-brain barrier indicates that it has good distribution properties .
Result of Action
The primary result of this compound’s action is the reduction of gastric acid secretion . This can help alleviate conditions associated with excess stomach acid, such as peptic ulcers and gastroesophageal reflux disease (GERD). Additionally, this compound has been reported to induce antinociception , suggesting a role in pain modulation.
Biochemical Analysis
Biochemical Properties
Zolantidine dimaleate interacts with the histamine H2 receptor, acting as an antagonist . This interaction involves binding to the receptor, preventing histamine from exerting its effects. The nature of this interaction is inhibitory, as this compound blocks the action of histamine, a neurotransmitter involved in various physiological processes .
Cellular Effects
This compound, by acting as a histamine H2 receptor antagonist, can influence various cellular processes. It can affect cell signaling pathways related to the histamine H2 receptor, potentially impacting gene expression and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the histamine H2 receptor, thereby inhibiting the action of histamine This can lead to changes in gene expression and cellular processes associated with this receptor
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zolantidine dimaleate involves multiple steps, starting with the preparation of the core benzothiazole structure. The key steps include:
Formation of Benzothiazole Core: The benzothiazole core is synthesized through the reaction of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Attachment of Piperidinylmethyl Group: The piperidinylmethyl group is introduced via a nucleophilic substitution reaction using piperidine and a suitable alkylating agent.
Formation of Dimaleate Salt: The final step involves the formation of the dimaleate salt by reacting the free base of Zolantidine with maleic acid in a suitable solvent
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Time: Controlled to maximize yield and minimize by-products.
Purification: Techniques such as recrystallization and chromatography are used to purify the final product.
Quality Control: Analytical methods like HPLC and NMR are employed to ensure the purity and identity of the compound
Chemical Reactions Analysis
Types of Reactions
Zolantidine dimaleate undergoes various chemical reactions, including:
Oxidation: Can be oxidized under strong oxidative conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole derivative.
Substitution: Nucleophilic substitution reactions can occur at the piperidinylmethyl group
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Alkylating agents like methyl iodide or ethyl bromide
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydrobenzothiazole derivatives.
Substitution Products: Alkylated derivatives at the piperidinylmethyl group
Comparison with Similar Compounds
Similar Compounds
Cimetidine: Another histamine H2 receptor antagonist but with lower potency and brain penetration.
Ranitidine: Similar to Zolantidine but with different pharmacokinetic properties.
Famotidine: A more potent H2 receptor antagonist but with limited central effects
Uniqueness
Zolantidine dimaleate stands out due to its high potency, selectivity, and ability to penetrate the blood-brain barrier. This makes it a valuable tool in research focused on central histamine H2 receptors and their role in various physiological and pathological conditions .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Zolantidine dimaleate can be achieved through a series of chemical reactions starting from commercially available starting materials.", "Starting Materials": [ "2-chloro-5-nitrobenzoic acid", "4-(2-methylimidazol-1-yl)butylamine", "maleic acid", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: 2-chloro-5-nitrobenzoic acid is reacted with sodium hydroxide in water to form the corresponding sodium salt.", "Step 2: The sodium salt is then reacted with 4-(2-methylimidazol-1-yl)butylamine in diethyl ether to form the desired product, 2-(4-(2-methylimidazol-1-yl)butylamino)-5-nitrobenzoic acid.", "Step 3: The product from step 2 is then reacted with maleic acid in hydrochloric acid to form Zolantidine dimaleate." ] } | |
CAS No. |
104076-39-3 |
Molecular Formula |
C26H31N3O5S |
Molecular Weight |
497.6 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C22H27N3OS.C4H4O4/c1-4-13-25(14-5-1)17-18-8-6-9-19(16-18)26-15-7-12-23-22-24-20-10-2-3-11-21(20)27-22;5-3(6)1-2-4(7)8/h2-3,6,8-11,16H,1,4-5,7,12-15,17H2,(H,23,24);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
ZKHYAKSUYKITHP-BTJKTKAUSA-N |
Isomeric SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=NC4=CC=CC=C4S3.C(=C\C(=O)O)\C(=O)O |
SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=NC4=CC=CC=C4S3.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=NC4=CC=CC=C4S3.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
104076-39-3 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Zolantidine dimaleate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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